1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole core substituted with a 3-(2-methylphenoxy)propyl group and a carbaldehyde functional group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. The reaction typically involves the condensation of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carboxylic acid
Reduction: 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Lacks the 3-(2-methylphenoxy)propyl group, making it less complex.
1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a methyl group, potentially affecting its chemical properties and interactions.
Uniqueness
1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is unique due to the presence of the 3-(2-methylphenoxy)propyl group, which can influence its chemical reactivity, biological activity, and potential applications. This specific substitution pattern may enhance its interactions with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-2-5-10-19(15)22-12-6-11-20-13-16(14-21)17-8-3-4-9-18(17)20/h2-5,7-10,13-14H,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKNIPHWCBNVRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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